molecular formula C10H11BrO3 B1603191 Methyl 5-(bromomethyl)-2-methoxybenzoate CAS No. 98165-65-2

Methyl 5-(bromomethyl)-2-methoxybenzoate

Cat. No. B1603191
CAS RN: 98165-65-2
M. Wt: 259.1 g/mol
InChI Key: ZNQXAVJDXSCHGF-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)-2-methoxybenzoate, also known as Bromomethyl Methyl Ether, is an organic compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C10H11BrO3 and a molecular weight of 261.1 g/mol. This compound is known for its unique properties, which make it an essential tool in various research fields.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • Application : Methyl 5-(bromomethyl)-2-furoate, a compound similar to the one you mentioned, is used in the synthesis of heterocyclic compounds .
    • Results : The outcomes of these syntheses are heterocyclic compounds, which have many applications in the manufacture of dyes, synthetic resins, synthetic rubbers, and other important materials .
  • Production and Value Addition of Biomass-Derived Furanic Compounds

    • Application : Compounds like Ethyl 5-methyl-2-furoate (EMEF), which is structurally similar to Methyl 5-(bromomethyl)-2-methoxybenzoate, have potential applications as pharmaceutical intermediates, food, fragrance molecules, and fuel additives .
    • Method : CMF (5-chloromethylfurfural) was converted into EMEF by an internal oxidation-reduction reaction using N-heterocyclic carbene (NHC) as the catalyst and an equivalent of a suitable base additive .
    • Results : The result of this process is the production of EMEF, a compound with potential applications in various industries .
  • pH Indicator

    • Application : Bromothymol blue, a compound structurally similar to Methyl 5-(bromomethyl)-2-methoxybenzoate, is used as a pH indicator .
    • Method : It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
    • Results : It is typically sold in solid form as the sodium salt of the acid indicator .
  • Chemical Intermediate

    • Application : Bromomethyl Methyl Ether, a compound similar to Methyl 5-(bromomethyl)-2-methoxybenzoate, is used as a chemical intermediate .
    • Results : The outcomes of these reactions are various chemical compounds, which have many applications in different industries .
  • pH Indicator

    • Application : Bromothymol blue, a compound structurally similar to Methyl 5-(bromomethyl)-2-methoxybenzoate, is used as a pH indicator .
    • Method : It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
    • Results : It is typically sold in solid form as the sodium salt of the acid indicator .
  • Chemical Intermediate

    • Application : Bromomethyl Methyl Ether, a compound similar to Methyl 5-(bromomethyl)-2-methoxybenzoate, is used as a chemical intermediate .
    • Results : The outcomes of these reactions are various chemical compounds, which have many applications in different industries .

properties

IUPAC Name

methyl 5-(bromomethyl)-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQXAVJDXSCHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599485
Record name Methyl 5-(bromomethyl)-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(bromomethyl)-2-methoxybenzoate

CAS RN

98165-65-2
Record name Methyl 5-(bromomethyl)-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-methoxy-5-methylbenzoic acid methyl ester (J.Chem.Soc.Perkin Trans.1, 1994, 1125) (1.47 g) and N-bromosuccinimide (1.45 g) in benzene (15 ml) was irradiated under a 500 W halogen lamp for 3 hours. The solvent was evaporated and the residue triturated with diethyl ether. The succinimide was filtered off and the filtrate evaporated.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, methyl 2-methoxy-5-methylbenzoate (901 mg, 5 mmol) was dissolved in acetonitrile, and N-bromosuccinimide (890 mg, 5 mmol) and benzoyl peroxide (24 mg, 0.1 mmol) were added thereto. The mixture was refluxed for one hour. After the completion of the reaction was confirmed by HPLC, the reaction mixture was allowed to cool down to a room temperature, and the solvent was distilled off. Thereafter, the residue was dissolved in ethyl acetate. The organic layer was washed with water 3 times and then with a saturated saline solution, and dried over magnesium sulfate. The solvent was distilled off, and then the resulting residue was purified by flash column chromatography (Yamazen, Hi-Flash column, silica gel, hexane/ethyl acetate (volume ratio)=10:1) to give the title compound (570 mg, 44.0%) as an oily substance.
Quantity
901 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
890 mg
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
catalyst
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Ashkenazi, D Pinkert, A Nudelman… - Pest Management …, 2007 - Wiley Online Library
Novel aryl chain isosters and analogues of 7‐keto‐8‐aminopelargonic acid (KAPA) and 7,8‐diaminopelargonic acid (DAPA), the vitamer intermediates involved in the biosynthetic …
Number of citations: 11 onlinelibrary.wiley.com
Y Zhi, LX Gao, Y Jin, CL Tang, JY Li, J Li… - Bioorganic & Medicinal …, 2014 - Elsevier
Protein tyrosine phosphatase 1B is a negative regulator in the insulin and leptin signaling pathways, and has emerged as an attractive target for the treatment of type 2 diabetes and …
Number of citations: 50 www.sciencedirect.com

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